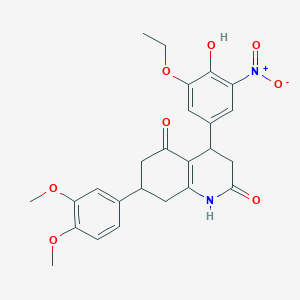![molecular formula C16H13BrFNO4 B4719172 1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B4719172.png)
1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene
Vue d'ensemble
Description
1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell division and growth. This inhibition leads to the death of cancer cells and the prevention of bacterial growth.
Biochemical and Physiological Effects:
1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene has been shown to have both biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has been used in the development of new cancer treatments. Additionally, this compound has been shown to have antimicrobial properties and has been used in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene has several advantages and limitations when used in lab experiments. One advantage is that this compound has been shown to have potent antimicrobial properties, making it useful in the development of new antibiotics. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene. One direction is to further explore the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, this compound could be studied for its potential use in the development of new cancer treatments. Finally, this compound could be further studied for its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria.
Applications De Recherche Scientifique
1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, this compound has been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO4/c1-22-15-8-11(6-7-19(20)21)13(17)9-16(15)23-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFCGBNPEQIVST-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])Br)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])Br)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4719105.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)
![2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4719136.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4719140.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4719145.png)
![ethyl 5-benzyl-2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4719149.png)
![bis{4-[(4-chlorophenyl)sulfonyl]phenyl}methanone](/img/structure/B4719154.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide](/img/structure/B4719155.png)

![2-(2-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4719177.png)
![2-{1-cyclopentyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4719179.png)
![2-(2-biphenylyloxy)-N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4719185.png)